Phenyl-(4-phenylsulfanylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(4-phenylsulfanylphenyl)methanone is an organic compound with the molecular formula C19H14OS. It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylsulfanylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl-(4-phenylsulfanylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Phenyl-(4-phenylsulfanylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of phenyl-(4-phenylsulfanylphenyl)methanone involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Phenyl-(4-phenylsulfanylphenyl)methanone can be compared with other similar compounds such as:
Phenyl-(4-phenylselanylphenyl)methanone: This compound contains a phenylselanyl group instead of a phenylsulfanyl group, which can lead to different reactivity and biological activities.
Phenyl-(4-propoxyphenyl)methanone: The presence of a propoxy group instead of a phenylsulfanyl group alters the compound’s physical and chemical properties.
Phenyl-(4-trimethylsilylphenyl)methanone: The trimethylsilyl group imparts different steric and electronic effects compared to the phenylsulfanyl group.
Properties
IUPAC Name |
phenyl-(4-phenylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14OS/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDOJUNCZSRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285879 |
Source
|
Record name | phenyl-(4-phenylsulfanylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-78-8 |
Source
|
Record name | NSC43089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl-(4-phenylsulfanylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.